3-nitrothiophenes

3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.

The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.

In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

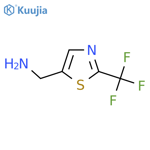

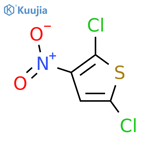

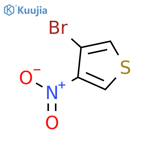

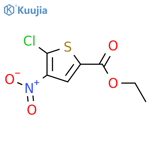

|

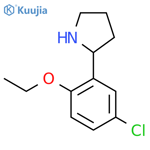

thiophene, 2,5-dichloro-3-nitro- | 37105-12-7 | C4HNO2SCl2 |

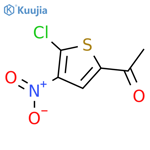

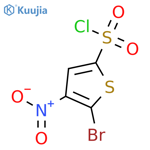

|

1-(5-chloro-4-nitrothiophen-2-yl)ethanone | 42456-75-7 | C6H4NO3SCl |

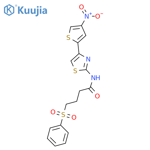

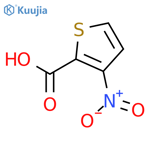

|

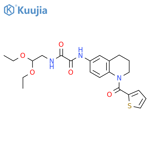

4-(benzenesulfonyl)-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbutanamide | 941966-85-4 | C17H15N3O5S3 |

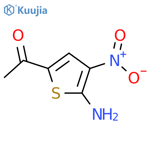

|

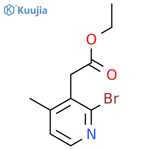

THIOPHENE, 3-BROMO-4-NITRO- | 39920-21-3 | C4H2NO2SBr |

|

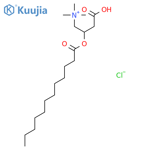

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride | 64729-05-1 | C4HNO4S2ClBr |

|

3-Nitrothiophene-2-carboxylic acid | 89283-80-7 | C5H3NO4S |

|

1-(5-amino-4-nitrothiophen-2-yl)ethan-1-one | 1009-57-0 | C6H6N2O3S |

|

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | 89640-03-9 | C7H6ClNO4S |

|

5-chloro-4-nitrothiophene-2-sulfonyl chloride | 58457-24-2 | C4HNO4S2Cl2 |

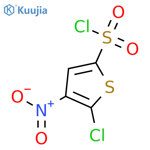

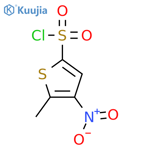

|

5-Methyl-4-nitrothiophene-2-sulfonyl Chloride | 61714-77-0 | C5H4CLNO4S2 |

関連文献

-

1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品